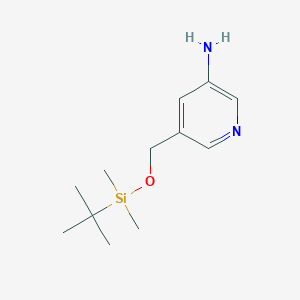
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the methyl group at the 5-position of the pyridine ring, and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent functionalization of the pyridine ring. One common method involves the reaction of 3-aminopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to form the silyl-protected intermediate. This intermediate is then further reacted with formaldehyde to introduce the methyl group, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The silyloxy group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amine group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
- 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is unique due to the presence of both the silyloxy and amine groups, which confer distinct chemical properties and reactivity. The silyloxy group provides protection and stability, while the amine group offers versatility in chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H22N2OSi |
|---|---|
Peso molecular |
238.40 g/mol |
Nombre IUPAC |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-amine |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9,13H2,1-5H3 |
Clave InChI |
JSWDTKISBLZJIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


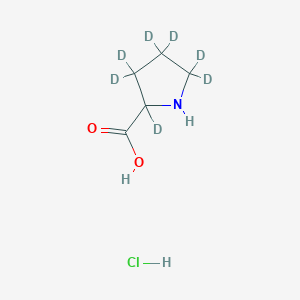
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
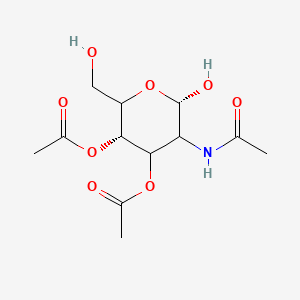
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
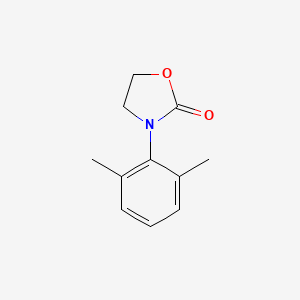
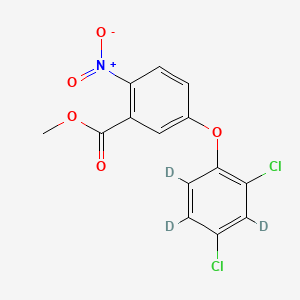
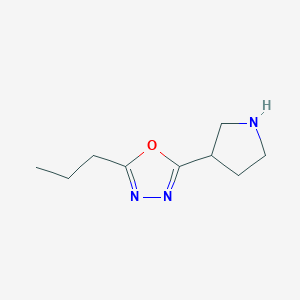
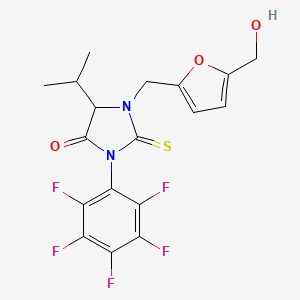
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
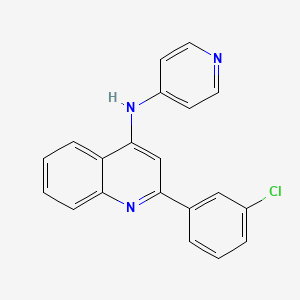
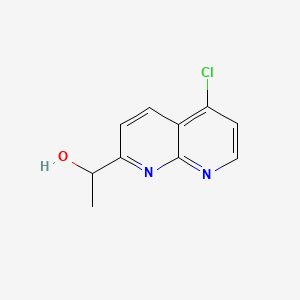
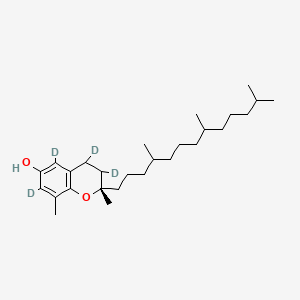
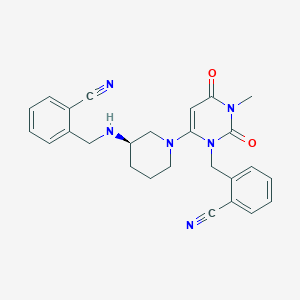
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
